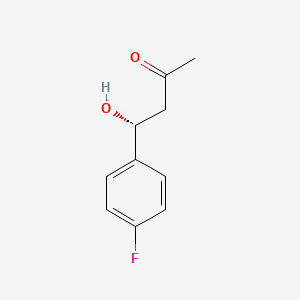
4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane involves multiple steps, starting with the preparation of the quinoline core. One common method for synthesizing quinoline derivatives is the Doebner–von Miller reaction, which involves the condensation of aniline with β-ketoesters in the presence of a catalyst . The quinoline core is then functionalized with a methyl group at the 2-position and a methyloxy group at the 4-position.
This can be achieved through a series of nucleophilic substitution reactions, where the quinoline derivative reacts with piperidine and sulfonyl chloride under controlled conditions . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane can undergo various chemical reactions, including:
Substitution: The methyloxy and sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and leading to cell death . Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, disrupting cellular processes and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A simpler quinoline derivative with similar biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
Quinoline N-oxides: Oxidized derivatives with enhanced biological activities.
Uniqueness
4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring and sulfonylmethane group enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
CAS No. |
647036-82-6 |
|---|---|
Molecular Formula |
C17H22N2O3S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-methyl-4-[(1-methylsulfonylpiperidin-4-yl)oxymethyl]quinoline |
InChI |
InChI=1S/C17H22N2O3S/c1-13-11-14(16-5-3-4-6-17(16)18-13)12-22-15-7-9-19(10-8-15)23(2,20)21/h3-6,11,15H,7-10,12H2,1-2H3 |
InChI Key |
LQHAYYZBHMNZGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)COC3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclopentyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12584348.png)
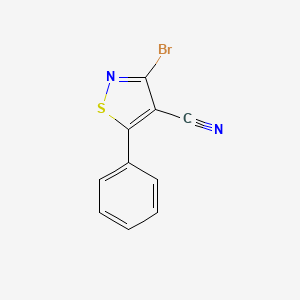
![1-[2-(4-Bromoanilino)-2-oxoethyl]-4-(2-phenylethenyl)pyridin-1-ium chloride](/img/structure/B12584353.png)

![5,6-difluoro-11-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene](/img/structure/B12584359.png)
![1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene](/img/structure/B12584364.png)
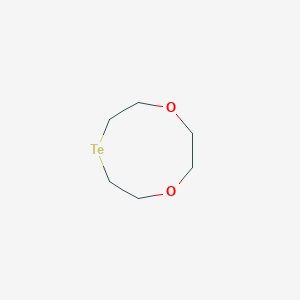
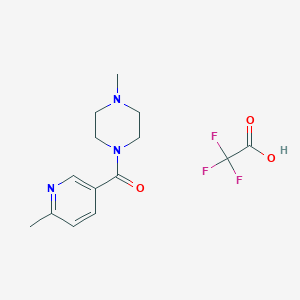
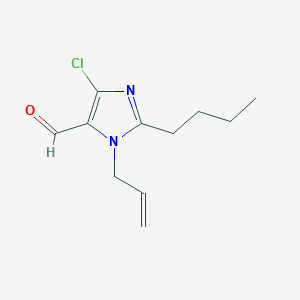
![5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12584400.png)

![N-[([1,1'-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12584420.png)
![2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine](/img/structure/B12584423.png)
